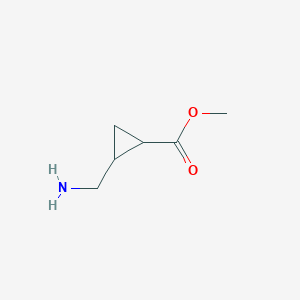
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with an aminomethyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of cyclopropylcarbinol derivatives, which undergo cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents. The resulting cyclopropane intermediates are then subjected to aminomethylation and esterification reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
methyl 2-(aminomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
methyl 2-(aminomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure with a different ester group
Uniqueness
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a methyl ester group. This combination of features allows for distinct reactivity and interaction with biological targets, making it valuable for various applications in research and industry .
特性
CAS番号 |
159786-56-8 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |
InChIキー |
CMHSWRSLJXDXBH-CRCLSJGQSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]1CN |
SMILES |
COC(=O)C1CC1CN |
正規SMILES |
COC(=O)C1CC1CN |
同義語 |
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


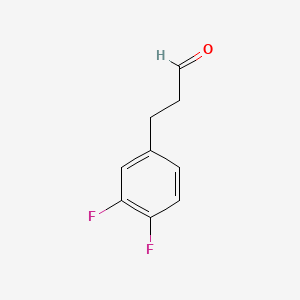
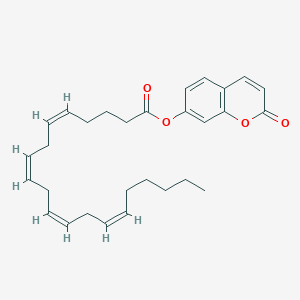
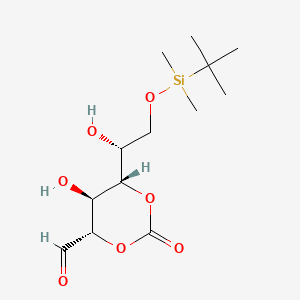
![sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B575625.png)

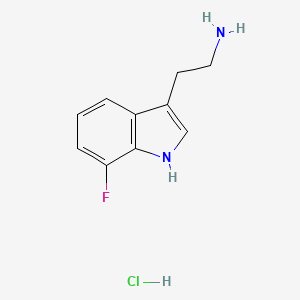
![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)
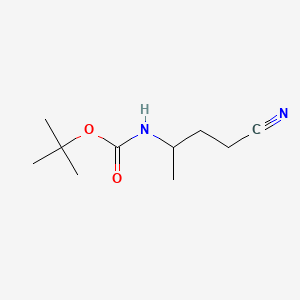
![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)
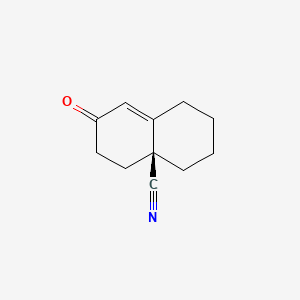
![2H,6H-1,4,7-Trioxa-2-azacyclopenta[cd]indene](/img/structure/B575641.png)
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)
